Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor)
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor); High Quality Biochemicals for Research Uses
fqi1
CAS No.: 599151-35-6
Cat. No.: VC0006330
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 599151-35-6 |
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Molecular Formula | C18H17NO4 |
Molecular Weight | 311.3 g/mol |
IUPAC Name | 8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Standard InChI | InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) |
Standard InChI Key | YKSYGLXHLSPWLB-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Canonical SMILES | CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Chemical and Molecular Profile of FQI1
FQI1 (Chemical name: (±)(8-(2-Ethoxyphenyl)-7,8-dihydro- dioxolo[4,5-g]quinolin-6(5H)-one) is a synthetic small molecule with a molecular weight of 353.36 g/mol. Its structure features a quinolinone core substituted with ethoxyphenyl and dioxolo groups, enabling selective interaction with LSF's DNA-binding domain .
Target Specificity and Binding Kinetics
FQI1 inhibits LSF with a half-maximal inhibitory concentration (IC₅₀) of 2.5 μM in electrophoretic mobility shift assays . Structural-activity relationship studies of 23 quinolinone analogs confirm that the ethoxyphenyl moiety is critical for LSF binding, as its removal reduces potency by >90% . Notably, FQI1 shows no measurable activity against related transcription factors (e.g., NF-κB, AP-1) at concentrations up to 50 μM .
Mechanism of Action: Dual Pathways in Cancer Cell Inhibition
Transcriptional Regulation via LSF Inhibition
LSF overexpression correlates with poor prognosis in hepatocellular carcinoma (HCC) and colorectal cancer (CRC) . FQI1 binds LSF's dimerization domain, preventing its nuclear translocation and DNA binding . This inhibition reduces expression of LSF-dependent oncogenes:
Gene Target | Function | Expression Change | Cancer Type | Source |
---|---|---|---|---|
DNMT1 | DNA methyltransferase | ↓ 65% | HCC, CRC | |
TYMS | Thymidylate synthase | ↓ 78% | CRC | |
VEGFA | Angiogenesis factor | ↓ 82% | HCC |
Chromatin immunoprecipitation (ChIP) assays demonstrate FQI1 reduces LSF occupancy at promoter regions by 90% within 4 hours .
Preclinical Efficacy Across Cancer Models
In Vitro Anti-Proliferative Activity
Cell Line | Origin | GI₅₀ (μM) | Apoptosis Induction | Senescence | Source |
---|---|---|---|---|---|
HepG2 | HCC | 1.8 | 68% (48h) | 22% | |
HCT116 | CRC | 2.3 | 54% (72h) | 31% | |
A549 | Lung Adenocarcinoma | 3.1 | 42% (72h) | 19% | |
MCF10A | Normal Breast | >50 | <5% | <2% |
Notably, FQI1 exhibits 28-fold selectivity for cancer vs. normal hepatocytes (GI₅₀ = 2.1 μM vs. 58.7 μM) .
In Vivo Tumor Suppression
In a HepG2 xenograft model (n=8/group):
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5 mg/kg FQI1 (daily i.p.): 74% tumor volume reduction vs. controls at Day 21 (p<0.001)
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10 mg/kg: 89% reduction with complete regression in 3/8 mice
Histopathology showed no liver/kidney toxicity at therapeutic doses .
Epigenetic Modulation via DNMT1-LSF Axis
FQI1 disrupts the LSF-DNMT1 complex critical for maintaining cancer epigenetics :
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Complex Dissociation: Co-IP assays show 83% reduction in LSF-DNMT1 interaction at 2.5 μM .
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DNA Methylation Changes:
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Gene Reactivation: 12-hour treatment upregulates tumor suppressors:
Clinical Development and Future Directions
Pharmacokinetic Profile
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